4-(3,4-Difluorophenyl)azetidin-2-one

Lipophilicity Physicochemical Properties Medicinal Chemistry

4-(3,4-Difluorophenyl)azetidin-2-one (CAS 1339592-63-0) is a fluorinated β-lactam (azetidin-2-one) derivative characterized by a 3,4-difluorophenyl substituent at the 4-position of the four-membered lactam ring. With a molecular formula of C₉H₇F₂NO and a molecular weight of 183.15 g/mol, this compound serves as a valuable scaffold in medicinal chemistry, particularly as a synthetic intermediate for biologically active molecules and as a building block for enzyme inhibitor development.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Cat. No. B13073298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)azetidin-2-one
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C9H7F2NO/c10-6-2-1-5(3-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)
InChIKeyZNILBMZLBVEOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Difluorophenyl)azetidin-2-one: A Fluorinated β-Lactam Building Block for Medicinal Chemistry Procurement


4-(3,4-Difluorophenyl)azetidin-2-one (CAS 1339592-63-0) is a fluorinated β-lactam (azetidin-2-one) derivative characterized by a 3,4-difluorophenyl substituent at the 4-position of the four-membered lactam ring . With a molecular formula of C₉H₇F₂NO and a molecular weight of 183.15 g/mol, this compound serves as a valuable scaffold in medicinal chemistry, particularly as a synthetic intermediate for biologically active molecules and as a building block for enzyme inhibitor development [1]. The β-lactam core is a privileged structure in drug discovery, historically renowned for its antibacterial properties and extensively investigated for constructing bioactive compounds [1].

Why Generic 4-Aryl-azetidin-2-one Analogs Cannot Substitute for 4-(3,4-Difluorophenyl)azetidin-2-one


Although 4-aryl-azetidin-2-ones share a common β-lactam scaffold, the nature and position of substituents on the 4-phenyl ring profoundly influence critical physicochemical properties that govern biological target engagement, pharmacokinetic behavior, and synthetic utility. The 3,4-difluoro substitution pattern confers a unique combination of lipophilicity, electronic character, and hydrogen-bonding capacity that is not replicated by unsubstituted phenyl, mono-fluoro, or dichloro analogs . Simple substitution with a commercially available analog bearing a different aryl group will alter logP, metabolic stability, and target-binding geometry, potentially leading to loss of activity, altered selectivity, or failure of downstream synthetic sequences. The quantitative evidence below demonstrates precisely why this specific compound must be specified in procurement and cannot be replaced by an in-class alternative without re-optimization of the entire chemical series.

Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)azetidin-2-one Against Closest Analogs


Lipophilicity (logP) Differentiation: 3,4-Difluorophenyl vs. 4-Fluorophenyl, 3,4-Dichlorophenyl, and Unsubstituted Phenyl Analogs

The calculated logP of 4-(3,4-difluorophenyl)azetidin-2-one is 1.20, as reported by Fluorochem . This value represents a significant and quantifiable increase in lipophilicity compared to the mono-fluoro analog 4-(4-fluorophenyl)azetidin-2-one (logP = 1.06) , and a substantial decrease compared to the 3,4-dichlorophenyl analog (logP = 2.55) . Compared to the unsubstituted 4-phenylazetidin-2-one (logP ≈ 1.58 for the (S)-enantiomer, ~0.03 for the racemate) , the 3,4-difluoro substitution achieves a more balanced, moderate lipophilicity profile. This intermediate logP is critical for achieving optimal membrane permeability while avoiding excessive lipophilicity-related liabilities such as high metabolic clearance, phospholipidosis, and off-target promiscuity.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Profile: Differentiating the 3,4-Difluoro Motif from Chloro and Unsubstituted Analogs

The 3,4-difluorophenyl group introduces two fluorine atoms that serve as weak hydrogen bond acceptors (HBA), complementing the single H-bond donor (N-H) and single H-bond acceptor (C=O) of the azetidin-2-one core . In comparison, the 4-fluorophenyl analog provides only one aryl fluorine HBA, while the 3,4-dichlorophenyl analog provides two chlorine atoms that are significantly poorer H-bond acceptors than fluorine due to chlorine's lower electronegativity and larger atomic radius . The unsubstituted 4-phenyl analog lacks aryl H-bond acceptors entirely . This differential H-bonding capacity can critically impact target binding affinity and selectivity, as fluorine participates in orthogonal multipolar interactions (C-F···C=O, C-F···H-N) that chlorine cannot effectively replicate.

Hydrogen Bonding Molecular Recognition Drug Design

Molecular Weight and Fraction sp³ (Fsp³) Differentiation: 3,4-Difluoro vs. 3,4-Dichloro and Other Analogs

4-(3,4-Difluorophenyl)azetidin-2-one has a molecular weight of 183.16 g/mol and an Fsp³ (fraction of sp³-hybridized carbons) of 0.22 . In contrast, the 3,4-dichlorophenyl analog has a molecular weight of 216.06 g/mol (Δ = +32.9 g/mol, an 18% increase) , which exceeds the typical rule-of-five threshold for optimal drug candidates and may reduce ligand efficiency. The 4-(4-trifluoromethylphenyl) analog has a molecular weight of 215.18 g/mol , while the 4-(4-isopropylphenyl) analog, despite having a higher Fsp³ (0.42), has a significantly higher logP (2.16) that may compromise solubility . The target compound's combination of lower molecular weight and moderate Fsp³ distinguishes it as a more fragment-like or lead-like starting point for medicinal chemistry campaigns compared to heavier, more lipophilic alternatives.

Molecular Weight Fraction sp³ Drug-Likeness

Chiral Center and Enantiomeric Differentiation: 3,4-Difluoro vs. 3,5-Difluoro Regioisomer

4-(3,4-Difluorophenyl)azetidin-2-one contains one asymmetric atom (the C-4 carbon bearing the 3,4-difluorophenyl substituent), as confirmed by vendor datasheets . This chiral center is critical for applications requiring enantiomerically pure building blocks. The 3,5-difluorophenyl regioisomer (4-(3,5-difluorophenyl)azetidin-2-one, CAS 1520989-64-3) [1] presents a distinct steric and electronic environment at the 4-position due to the meta,meta-fluorine substitution pattern, which alters the conformational preferences of the phenyl ring relative to the azetidinone core. This regioisomeric difference can lead to divergent biological activities and synthetic reactivity profiles, as the 3,4-difluoro pattern places one fluorine ortho to the point of attachment, potentially influencing ring rotation barriers and π-stacking interactions in ways the 3,5-difluoro isomer cannot.

Chirality Stereochemistry Asymmetric Synthesis

Purity and Quality Control Comparison: 95% Assay with Defined Hazard Profile for Safe Handling in Screening Cascades

The target compound is commercially available at 95% purity (GC/HPLC) from multiple vendors, with full safety documentation including GHS hazard classification . The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This defined hazard profile, combined with the available Certificate of Analysis, provides a well-characterized starting material for reproducible biological assays. In contrast, the 3,4-dichlorophenyl analog, while also available at 95% purity , carries distinct reactivity and toxicity risks associated with chlorinated aromatics, including potential for cytochrome P450-mediated reactive metabolite formation, a liability that is mitigated with the fluorinated analog due to the greater metabolic stability of the C-F bond versus C-Cl.

Chemical Purity Safety Procurement Specifications

Optimal Research and Industrial Application Scenarios for 4-(3,4-Difluorophenyl)azetidin-2-one Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Requiring Balanced Lipophilicity

Based on the demonstrated logP of 1.20, which is 0.14 units higher than the 4-fluorophenyl analog and 1.35 units lower than the 3,4-dichlorophenyl analog , this compound is the preferred 4-aryl-β-lactam scaffold for CNS-targeted programs where optimal brain penetration requires logP values in the 1–3 range. Its intermediate lipophilicity avoids the suboptimal permeability of the mono-fluoro analog and the excessive lipophilicity of the dichloro analog, which would increase the risk of high metabolic clearance, plasma protein binding, and phospholipidosis .

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Construction

With a molecular weight of 183.16 g/mol and an Fsp³ of 0.22, this compound adheres to the 'rule of three' guidelines for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its lower molecular weight compared to the 3,4-dichloro (216.06 g/mol) and 4-trifluoromethyl (215.18 g/mol) analogs makes it a superior fragment hit for subsequent structure-based optimization, where every added heavy atom can be monitored for ligand efficiency .

Fluorine-Specific Binding Site Engagement in Enzyme Inhibitor Design

The presence of two fluorine atoms on the 4-phenyl ring, functioning as weak hydrogen bond acceptors, enables multipolar interactions (C-F···H-N, C-F···C=O) that are inaccessible to chloro or unsubstituted phenyl analogs . This compound is therefore the only viable choice among 4-aryl-azetidin-2-one building blocks for projects targeting binding pockets where fluorine-mediated orthogonal interactions have been identified by X-ray crystallography or molecular docking as critical for potency and selectivity .

Asymmetric Synthesis of Fluorinated β-Lactam Antibiotic Precursors with Defined Stereochemistry

The single asymmetric center at C-4, bearing the 3,4-difluorophenyl substituent, provides a chiral handle for diastereoselective transformations . This compound is specifically required over the 3,5-difluorophenyl regioisomer when the ortho-fluorine of the 3,4-difluoro pattern is essential for directing stereochemical outcomes in reactions such as nucleophilic additions, cycloadditions, or enzymatic resolutions where fluorine's steric and electronic effects at the ortho position influence transition-state geometry .

Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.